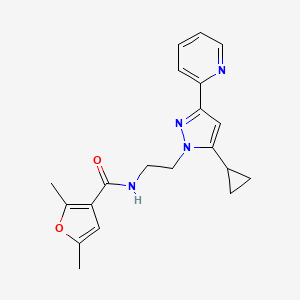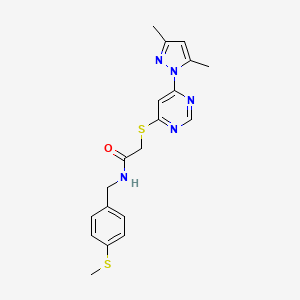
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C10H9ClN4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” can be represented by the SMILES stringO=C(O)CN1C(COC2=CC=C(Cl)C=C2)=NN=N1 . Physical And Chemical Properties Analysis
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a solid substance . Its molecular weight is 268.66 .Wissenschaftliche Forschungsanwendungen
Herbicide in Crop Protection
MCPA-Na is a phenoxy carboxylic acid selective hormone herbicide widely used in crop fields. However, its drift during application can be highly damaging to cotton (Gossypium hirsutum) and other crops. Researchers have studied the effects of different MCPA-Na concentrations on cotton plants at various growth stages. They found that MCPA-Na exposure:
- Had less impact on flowering and boll stages. Application of plant growth regulators (such as 24-epibrassinolide, gibberellin, phthalanilic acid, and seaweed fertilizer) mitigated MCPA-Na toxicity and improved cotton yield .
Adsorbent for Water Treatment
An amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH₂ has been explored as an adsorbent for fast removal of MCPA from aqueous solutions. Researchers investigated kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration. UiO-66-NH₂ showed promising results in efficiently adsorbing MCPA, making it a potential candidate for water treatment applications .
Controlled Release Agrochemicals
Degradation products of MCPA have been found useful as fertilizers. Controlled-release formulations based on MCPA derivatives could enhance nutrient availability and improve crop yield. Further research in this area could lead to innovative agrochemical formulations .
Wirkmechanismus
Target of Action
The primary target of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is similar to that of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone .
Mode of Action
The compound interacts with its targets by mimicking the action of auxin, disrupting normal plant growth processes . This leads to uncontrolled, abnormal growth, eventually causing the death of susceptible plants .
Biochemical Pathways
It’s known that auxins like mcpa can affect a wide range of processes in plants, including cell elongation, differentiation, and division .
Pharmacokinetics
Mcpa is known to be readily absorbed by plants and transported throughout the plant tissues . It’s reasonable to assume that 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid may have similar properties.
Result of Action
The molecular and cellular effects of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid likely involve disruption of normal cell growth and division processes, leading to abnormal growth and eventual plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid. For instance, MCPA’s toxicity to non-target aquatic plants can be mitigated by certain plant growth regulators . This suggests that the presence of other chemicals in the environment can influence the action of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid.
Eigenschaften
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-7-1-3-8(4-2-7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUAFWUGNXYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=NN2CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)



![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)
![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)
![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)
![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)
![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)